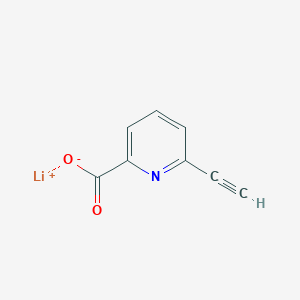

Lithium;6-ethynylpyridine-2-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;6-ethynylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.Li/c1-2-6-4-3-5-7(9-6)8(10)11;/h1,3-5H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBNIMRFELBCFU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C#CC1=NC(=CC=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthetic Methodologies and Precursor Chemistry

Convergent and Divergent Synthetic Pathways to 6-Ethynylpyridine-2-carboxylic Acid Ligands

The construction of the 6-ethynylpyridine-2-carboxylic acid scaffold can be approached through various synthetic routes. A common and effective strategy involves the initial synthesis of a di-functionalized pyridine (B92270) ring, followed by the introduction of the ethynyl (B1212043) and carboxyl groups in a regioselective manner. A plausible and widely applicable approach commences with a halogenated pyridine derivative, which serves as a versatile precursor for subsequent cross-coupling and carboxylation reactions.

A key starting material for such a synthesis is 6-bromopyridine-2-carboxylic acid or its corresponding ester. This precursor already possesses the carboxyl group at the desired C2 position and a halogen at the C6 position, which is ideal for the introduction of the ethynyl moiety.

The introduction of the ethynyl group at the C6 position of the pyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent method. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing 6-ethynylpyridine-2-carboxylic acid, a 6-halopyridine-2-carboxylate derivative is reacted with a suitable protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

The regioselectivity of the Sonogashira coupling is a critical aspect, especially when dealing with poly-halogenated pyridines. nsf.govrsc.org However, starting with a 6-bromo-2-carboxypyridine derivative simplifies this issue, as the coupling will selectively occur at the C-Br bond. The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency of the coupling reaction. rsc.org

Table 1: Exemplary Conditions for Sonogashira Coupling of Halopyridines

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N / THF | Low (25%) | soton.ac.uk |

| 2,4-Dichloropyridine | Phenylacetylene | Pd(OAc)₂, IPr | K₂CO₃ / Dioxane | High (C4-selective) | nsf.gov |

This table is interactive and can be sorted by column.

The data indicates that while Sonogashira coupling is a versatile tool, the yields and regioselectivity are highly dependent on the substrate and the catalytic system employed. For the synthesis of 6-ethynylpyridine-2-carboxylic acid from 6-bromopyridine-2-carboxylic acid, a standard Pd(PPh₃)₄/CuI system in the presence of an amine base is a common choice.

An alternative synthetic approach involves introducing the carboxyl group onto a pre-existing 6-ethynylpyridine scaffold. This can be achieved through several carboxylation methods. One of the most powerful techniques is the directed ortho-metalation (DoM), which involves the deprotonation of a substituted pyridine with a strong base, typically an organolithium reagent, followed by quenching with carbon dioxide. clockss.org

For a 2-substituted pyridine, lithiation often occurs at the 3-position. However, specific directing groups or the use of specialized lithiating agents can direct the metalation to other positions. For instance, the lithiation of 2-heterosubstituted pyridines with a combination of n-BuLi and lithium 2-dimethylaminoethoxide (LiDMAE) has been shown to favor deprotonation at the C6 position. nih.govresearchgate.net This strategy, however, is less direct if the starting material is not appropriately substituted.

More recent advancements have explored copper-catalyzed C4-selective carboxylation of pyridines with CO₂, which could be adapted for different substitution patterns with further research. chemistryviews.org

Table 2: Selected Methods for the Carboxylation of Pyridine Derivatives

| Pyridine Derivative | Reagents | Position of Carboxylation | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine | CO₂, CuCl, TMEDA, ZnEt₂ | C4 | Moderate to High | chemistryviews.org |

| Thiophene | CO₂, Cs₂CO₃, Cesium pivalate | C2 | Good | mdpi.com |

This table is interactive and can be sorted by column.

For the specific synthesis of 6-ethynylpyridine-2-carboxylic acid, the more convergent approach of starting with a 2-carboxy-6-halopyridine and subsequently introducing the ethynyl group is generally more efficient and regioselective.

While the synthesis of Lithium 6-ethynylpyridine-2-carboxylate itself does not involve the creation of chiral centers, the principles of stereo- and chemoselectivity are paramount in the synthesis of more complex molecules where this compound might be used as a building block. For instance, asymmetric lithiation of certain substituted allylamines, mediated by chiral ligands like (-)-sparteine, allows for the enantioselective synthesis of complex molecules. nih.gov

Chemoselectivity is crucial when dealing with multifunctional precursors. For example, in a molecule with multiple halogen atoms, the ability to selectively perform a Sonogashira coupling at one position while leaving others intact is a key challenge that can often be controlled by the choice of catalyst and reaction conditions. rsc.org The synthesis of the target compound, however, relies more heavily on regioselective control rather than stereoselective transformations.

Lithium Salt Formation: Advanced Methods and Process Control

Once 6-ethynylpyridine-2-carboxylic acid has been synthesized, the final step is its conversion to the corresponding lithium salt. This is typically a straightforward acid-base reaction, but the purity and crystalline form of the final product depend heavily on the method and conditions used.

The most direct method for the formation of Lithium 6-ethynylpyridine-2-carboxylate is the reaction of the carboxylic acid with a lithium base. Lithium hydroxide (B78521) (LiOH) is a commonly used base for this purpose. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent, such as water or an alcohol-water mixture, followed by removal of the solvent.

An alternative approach is to first form a different alkali metal salt, such as the sodium or potassium salt, and then perform a counterion exchange by reacting it with a soluble lithium salt, like lithium chloride. This can sometimes offer advantages in terms of purification and crystallization. google.com

The direct coupling of lithium carboxylate salts with other molecules, for example in amidation reactions, highlights the utility of these intermediates in further synthetic transformations. nih.gov

Obtaining a high-purity, crystalline solid of Lithium 6-ethynylpyridine-2-carboxylate is essential for its characterization and subsequent use. The crystallization process can be influenced by several factors, including the solvent system, temperature, and cooling rate.

Patented methods for the crystallization of lithium carboxylates often involve dissolving the crude salt in hot water, sometimes with the addition of urea (B33335) to improve solubility, followed by gradual cooling to induce crystallization. google.comgoogle.com The cooling rate can be controlled to influence the crystal size and morphology, with slower cooling generally favoring the formation of larger, more well-defined crystals. google.com

Table 3: General Parameters for the Crystallization of Lithium Carboxylates

| Parameter | Typical Conditions | Effect on Crystallization | Reference |

|---|---|---|---|

| Solvent | Water, Water/Alcohol mixtures | Solubilizes the salt for recrystallization | google.com |

| Additives | Urea | Can increase solubility at higher temperatures | google.com |

| Temperature | 80-150 °C for dissolution | Higher temperatures increase solubility | google.com |

This table is interactive and can be sorted by column.

Green Chemistry Principles in the Synthesis of Functionalized Pyridine Carboxylates

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of complex molecules like functionalized pyridine carboxylates. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. The synthesis of compounds such as 6-ethynylpyridine-2-carboxylic acid, a key intermediate, provides a relevant case study for the application of these principles, particularly in the formation of its precursors and the introduction of the ethynyl group, often via Sonogashira coupling.

The pursuit of greener synthetic routes for pyridine carboxylates involves several key strategies, including the use of alternative energy sources, eco-friendly solvents and catalysts, and maximizing atom economy. Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. nih.govbeilstein-journals.org

Furthermore, the development of catalytic systems that are efficient, recyclable, and operate under mild conditions is a cornerstone of green synthesis. This includes the use of organocatalysts and biocatalysts, which can offer high selectivity and reduce the reliance on heavy metal catalysts. ukri.orgrsc.org The choice of solvent is another critical factor, with a shift towards water or bio-derived solvents to replace volatile and toxic organic solvents. digitellinc.compsu.edu

A significant area of focus in the synthesis of molecules like 6-ethynylpyridine-2-carboxylic acid is the improvement of the atom economy of key reactions. The Sonogashira coupling, a common method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, is pivotal in this context. Traditional Sonogashira reactions often require anhydrous and anaerobic conditions, but newer protocols are being developed to circumvent these limitations. organic-chemistry.org Greener variations of this reaction focus on using sustainable solvents, reducing catalyst loading, and employing copper-free conditions to minimize environmental impact. researchgate.net

The following table summarizes a comparative analysis of conventional versus greener approaches for the key synthetic steps that could be involved in the production of functionalized pyridine carboxylates.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Functionalized Pyridine Carboxylates

| Synthetic Step | Conventional Method | Greener Alternative | Green Chemistry Principle Addressed |

| Precursor Synthesis (e.g., Halogenation) | Use of harsh halogenating agents (e.g., SOCl₂, PBr₃) and chlorinated solvents. | Use of solid-supported reagents, milder halogenating agents, and solvent-free or green solvent conditions. | Safer solvents and auxiliaries, Inherently safer chemistry for accident prevention. |

| Sonogashira Coupling | Palladium catalyst with a copper(I) co-catalyst in anhydrous, anaerobic conditions using amine bases and organic solvents. organic-chemistry.org | Microwave-assisted synthesis, use of heterogeneous or single-atom palladium catalysts, phosphine-free and copper-free conditions, use of water or bio-derived solvents like dimethylisosorbide (DMI). digitellinc.comorganic-chemistry.orghes-so.chresearchgate.net | Energy efficiency, Use of catalytic reagents, Safer solvents and auxiliaries. |

| Work-up and Purification | Solvent-intensive extraction and column chromatography. | Use of recyclable catalysts that can be filtered off, crystallization instead of chromatography where possible. | Prevention of waste. |

| Overall Process | Multi-step synthesis with isolation of intermediates. | One-pot or tandem reactions where multiple steps are performed in the same vessel. nih.gov | Atom economy, Reduce derivatives. |

The application of biocatalysis presents a promising frontier in the green synthesis of pyridine carboxylates. While specific enzymes for the direct synthesis of 6-ethynylpyridine-2-carboxylic acid are not yet established, research into biocatalytic routes for producing substituted pyridines from renewable feedstocks is ongoing. ukri.org This includes the enzymatic reduction of carboxylic acid functionalities and the potential for creating chiral centers with high enantioselectivity, which is often challenging with traditional chemical methods.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of Lithium 6-Ethynylpyridine-2-carboxylate and its Derivatives

While the specific crystal structure of lithium 6-ethynylpyridine-2-carboxylate is not available in the current literature, analysis of closely related lithium pyridine (B92270) carboxylate complexes provides significant insight into its probable solid-state arrangement. The crystal structure of a lithium complex with pyridine-2,6-dicarboxylic acid, for instance, reveals key coordination patterns that are likely to be present in the title compound. researchgate.net

Crystallographic Parameters and Lattice Interactions

Table 1: Representative Crystallographic Parameters for an Analogous Lithium Pyridine Carboxylate Complex

| Parameter | Value |

|---|---|

| Chemical Formula | [Li(C₇H₄NO₄)(H₂O)]n |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.868(2) |

| b (Å) | 15.353(4) |

| c (Å) | 7.337(2) |

| V (ų) | 773.6(4) |

| Z | 4 |

Data for catena-poly[[(6-carboxypyridine-2-carboxylato-κ³O,N,O′)lithium(I)]-μ-aqua-κ²O:O] researchgate.net

Intermolecular Hydrogen Bonding and Supramolecular Network Analysis

The supramolecular architecture of lithium pyridine carboxylates is often dominated by hydrogen bonding and coordination polymers. In hydrated crystalline forms, water molecules can act as bridging ligands, connecting adjacent lithium-ligand units to form one-, two-, or three-dimensional networks. iaea.org For lithium 6-ethynylpyridine-2-carboxylate, the terminal hydrogen of the ethynyl (B1212043) group could potentially participate in weak C-H···O or C-H···N hydrogen bonds, further stabilizing the crystal structure. The interplay of Li-O/N coordination bonds, hydrogen bonds, and possible π-π interactions involving the pyridine rings would dictate the final supramolecular assembly.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of lithium 6-ethynylpyridine-2-carboxylate in solution.

Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ⁷Li NMR) for Definitive Structural Assignment

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethynyl proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing carboxylate group and the ethynyl substituent. The ethynyl proton should appear as a singlet in a characteristic region for terminal alkynes.

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carboxylate carbon is expected to resonate at a downfield chemical shift. The carbons of the pyridine ring and the ethynyl group will have characteristic chemical shifts that can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

⁷Li NMR spectroscopy is particularly useful for probing the environment of the lithium cation. The chemical shift of the ⁷Li nucleus is sensitive to the nature and number of coordinating species. In solution, the ⁷Li signal can provide insights into ion-pairing, solvation, and aggregation phenomena.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Ethynylpyridine-2-carboxylate Anion

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 7.8 - 8.2 | - |

| H4 | 7.6 - 8.0 | - |

| H5 | 7.5 - 7.9 | - |

| Ethynyl-H | 3.0 - 3.5 | - |

| C2 | - | 165 - 175 |

| C3 | - | 125 - 135 |

| C4 | - | 135 - 145 |

| C5 | - | 120 - 130 |

| C6 | - | 140 - 150 |

| Ethynyl-Cα | - | 80 - 90 |

| Ethynyl-Cβ | - | 75 - 85 |

Predicted values are based on typical chemical shifts for substituted pyridines and terminal alkynes.

Dynamic NMR Studies for Conformational and Fluxional Processes

Dynamic NMR (DNMR) studies could reveal information about conformational and fluxional processes in lithium 6-ethynylpyridine-2-carboxylate. For example, restricted rotation around the C2-carboxylate bond could be investigated by variable temperature NMR experiments. Furthermore, in non-polar solvents, organolithium compounds are known to form aggregates (dimers, tetramers, etc.). DNMR techniques, in conjunction with ⁷Li NMR, could be employed to study the kinetics of exchange between different aggregate species in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for the identification of functional groups and the study of bonding in lithium 6-ethynylpyridine-2-carboxylate.

The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the coordination mode of the carboxylate to the lithium ion. The C≡C stretching vibration of the terminal alkyne will likely appear as a sharp, but weaker, band in the region of 2100-2150 cm⁻¹. The C-H stretching of the terminal alkyne is also expected around 3300 cm⁻¹. Various pyridine ring vibrations will be observed in the fingerprint region (1600-1000 cm⁻¹).

Raman spectroscopy is complementary to FT-IR. The C≡C stretching vibration, which may be weak in the IR spectrum, is often strong and sharp in the Raman spectrum, making it a useful diagnostic peak. The symmetric stretching of the carboxylate group and the pyridine ring breathing modes are also typically prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Lithium 6-Ethynylpyridine-2-carboxylate

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| ν(C≡C-H) | ~3300 | weak/absent |

| ν(C≡C) | 2100 - 2150 (weak) | 2100 - 2150 (strong) |

| νas(COO⁻) | 1580 - 1650 (strong) | weak/absent |

| νs(COO⁻) | 1380 - 1450 (strong) | moderate |

| Pyridine ring modes | 1600 - 1000 | 1600 - 1000 |

Predicted values are based on typical frequencies for metal picolinates and terminal alkynes. researchgate.net

Characteristic Vibrational Modes of Ethynyl and Carboxylate Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. For Lithium 6-ethynylpyridine-2-carboxylate, the key vibrational modes are associated with the terminal ethynyl (C≡C-H) and the carboxylate (-COO⁻) groups.

The ethynyl group exhibits two characteristic vibrations: the C≡C stretching mode and the C-H stretching mode. The C≡C triple bond stretch is typically observed in the IR and Raman spectra in the range of 2100-2260 cm⁻¹. Due to the terminal position of the ethynyl group in this molecule, a sharp and relatively strong absorption is expected. The C-H stretch of the sp-hybridized carbon is also a distinctive feature, appearing as a sharp band in the region of 3300-3200 cm⁻¹.

The carboxylate group, coordinated to the lithium ion, displays two main stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The positions of these bands are highly sensitive to the coordination environment of the carboxylate group. For lithium carboxylates, the asymmetric stretching vibration typically appears in the 1550-1650 cm⁻¹ region, while the symmetric stretching vibration is found in the 1400-1450 cm⁻¹ range. The separation between these two frequencies (Δν = νₐₛ - νₛ) is a critical diagnostic tool for determining the coordination mode of the carboxylate group.

Table 1: Predicted Characteristic Vibrational Modes for Lithium 6-ethynylpyridine-2-carboxylate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ethynyl | C-H stretch | 3300 - 3200 |

| Ethynyl | C≡C stretch | 2100 - 2260 |

| Carboxylate | Asymmetric stretch (νₐₛ) | 1550 - 1650 |

| Carboxylate | Symmetric stretch (νₛ) | 1400 - 1450 |

| Pyridine Ring | Ring stretching | 1600 - 1400 |

Note: These are predicted ranges based on typical values for the respective functional groups and may vary based on the specific molecular environment and intermolecular interactions.

Influence of Lithium Coordination on Spectroscopic Signatures

The coordination of the lithium ion to the carboxylate group significantly influences the electronic distribution within the -COO⁻ moiety, which is reflected in its vibrational spectrum. In an uncoordinated carboxylate ion, the negative charge is delocalized equally between the two oxygen atoms. However, upon coordination to a metal ion like lithium, the nature of the C-O bonds is altered.

The magnitude of the separation between the asymmetric and symmetric stretching frequencies (Δν) provides insight into the coordination mode. A larger Δν value is typically associated with a monodentate coordination, where the lithium ion interacts with only one of the oxygen atoms of the carboxylate group. Conversely, a smaller Δν is indicative of a bidentate or bridging coordination mode, where the lithium ion interacts with both oxygen atoms. For lithium carboxylates, a bidentate or bridging coordination is common, leading to a Δν value that is generally smaller than that of the corresponding free carboxylic acid.

The lithium coordination is also expected to have a minor, indirect effect on the ethynyl group's vibrational frequencies. The electron-withdrawing nature of the lithium carboxylate group can slightly perturb the electronic environment of the pyridine ring and, consequently, the attached ethynyl group. This may result in small shifts in the C≡C and C-H stretching frequencies compared to a non-lithiated analogue.

Advanced Mass Spectrometry and Elemental Analysis

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For Lithium 6-ethynylpyridine-2-carboxylate (C₈H₄LiNO₂), the theoretical exact mass can be calculated.

Table 2: Theoretical Exact Mass of Lithium 6-ethynylpyridine-2-carboxylate

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷Li | 7.016004 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Total Exact Mass | 153.0327 |

Note: The most abundant isotopes are used for the calculation of the monoisotopic mass.

In addition to exact mass determination, HRMS provides information about the fragmentation pattern of the molecule upon ionization. The fragmentation of Lithium 6-ethynylpyridine-2-carboxylate is expected to proceed through several characteristic pathways. A likely initial fragmentation step would be the loss of the lithium atom, followed by decarboxylation (loss of CO₂). The resulting ethynylpyridine radical cation would then undergo further fragmentation, potentially involving the cleavage of the ethynyl group or fragmentation of the pyridine ring. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these fragment ions, aiding in the structural confirmation of the parent molecule.

Elemental Microanalysis for Stoichiometric Validation

Elemental microanalysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for validating the stoichiometry of the synthesized Lithium 6-ethynylpyridine-2-carboxylate. The theoretical elemental composition can be calculated from the molecular formula (C₈H₄LiNO₂).

Table 3: Theoretical Elemental Composition of Lithium 6-ethynylpyridine-2-carboxylate

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 62.79 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.64 |

| Lithium | Li | 6.94 | 1 | 6.94 | 4.53 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.15 |

| Oxygen | O | 16.00 | 2 | 32.00 | 20.91 |

| Total | 153.07 | 100.00 |

Note: Average atomic weights are used for the calculation of the percentage composition.

Comparison of the experimentally obtained elemental analysis data with these theoretical values is essential for confirming the purity and the correct stoichiometric formula of the compound.

Coordination Chemistry and Supramolecular Architecture

Ligand Design Principles and Coordination Modes of 6-Ethynylpyridine-2-carboxylate

The structural versatility of 6-ethynylpyridine-2-carboxylate as a ligand stems from the presence of three distinct potential coordination sites: the pyridine (B92270) nitrogen atom, the carboxylate group, and the ethynyl (B1212043) group. This multifunctionality allows for a variety of bonding interactions with metal centers.

The primary coordination motif of 6-ethynylpyridine-2-carboxylate involves the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. This chelation is a common feature in complexes with pyridine-dicarboxylate derivatives. nih.gov

Beyond simple chelation, the carboxylate group offers further coordination possibilities. It can act as a bridging ligand between two or more metal centers in various modes, such as syn-syn, syn-anti, and anti-anti bridging. This versatility is crucial in the formation of polynuclear complexes and extended one-, two-, or three-dimensional networks. The pyridine nitrogen can also bridge between metal centers, although this is less common than carboxylate bridging.

The coordination of the carboxylate and pyridine nitrogen to a metal center is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system used for synthesis, and the presence of other coordinating or counter-ions.

A key feature of the 6-ethynylpyridine-2-carboxylate ligand is the presence of the terminal ethynyl group. While the pyridine and carboxylate functionalities are the primary sites for metal coordination, the ethynyl group can play a significant role in the secondary organization of the resulting complexes into more extended supramolecular architectures.

The ethynyl group can participate in several types of non-covalent interactions, such as hydrogen bonding (if the terminal alkyne is protonated) and π-π stacking interactions with aromatic rings of adjacent ligands. More significantly, the ethynyl group can be deprotonated to form an acetylide, which can then directly coordinate to a second metal center. This allows the ligand to act as a linker, propagating the coordination network in a specific direction and increasing the dimensionality of the resulting structure. This capability is instrumental in the design and synthesis of coordination polymers and MOFs.

Synthesis and Characterization of Homo- and Heterometallic Complexes

The synthesis of coordination complexes with 6-ethynylpyridine-2-carboxylate typically involves the reaction of the lithium salt of the ligand with a metal salt in a suitable solvent or solvent mixture. The resulting products can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

In the absence of other metals, lithium 6-ethynylpyridine-2-carboxylate can form discrete coordination compounds. In such structures, the lithium ions are typically coordinated by the pyridine nitrogen and carboxylate oxygen atoms. iaea.org The coordination geometry around the lithium ion can vary, with tetrahedral and distorted trigonal bipyramidal geometries being common. iaea.org The formation of discrete clusters is favored by reaction conditions that promote intramolecular coordination over intermolecular extension.

Table 1: Illustrative Coordination Data for Lithium Complexes with Pyridine-Carboxylate Ligands

| Compound/Fragment | Li-O Bond Distances (Å) | Li-N Bond Distances (Å) | Coordination Geometry | Reference |

| Dinuclear Lithium Aminopyrazinate | 1.93 - 2.05 | ~2.10 | Trigonal Bipyramidal | iaea.org |

| Lithium Pyridazine-3,6-dicarboxylate | 1.95 - 2.15 | ~2.12 | Distorted Tetrahedral | iaea.org |

Note: This table is illustrative and based on similar structures; specific data for Lithium 6-ethynylpyridine-2-carboxylate is not available.

The 6-ethynylpyridine-2-carboxylate ligand is also well-suited for the formation of heterometallic complexes containing both lithium and other metals, such as transition metals or lanthanides. In these systems, the harder carboxylate oxygen and pyridine nitrogen atoms will preferentially coordinate to the harder lithium and lanthanide ions, while softer transition metals might show a greater affinity for the softer ethynylide end of the ligand, should it be deprotonated.

The synthesis of such heterometallic complexes can be achieved through a one-pot reaction of the lithium carboxylate with a salt of the desired transition metal or lanthanide, or through a stepwise approach where a pre-formed lithium complex is reacted with a second metal salt. The resulting structures can range from discrete polynuclear clusters to extended coordination polymers, with the different metal ions bridged by the multifunctional ligand.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The trifunctional nature of the 6-ethynylpyridine-2-carboxylate ligand makes it an excellent candidate for the construction of MOFs and coordination polymers. rsc.org

The combination of the chelating pyridine-carboxylate unit and the potentially coordinating ethynyl group allows for the formation of robust and porous frameworks. The lithium ions can act as nodes in the framework, linked by the organic ligand to create a one-, two-, or three-dimensional network. The porosity and dimensionality of the resulting MOF can be tuned by varying the reaction conditions, such as the solvent, temperature, and the molar ratios of the reactants.

The synthesis of MOFs based on lithium 6-ethynylpyridine-2-carboxylate would likely involve solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. This technique often promotes the formation of crystalline, extended structures. The resulting MOFs could potentially exhibit interesting properties, such as gas sorption, catalysis, and luminescence, depending on the specific architecture and the nature of the metal ions incorporated. nih.gov

Table 2: Comparison of Potential Structural Features in Coordination Architectures

| Architecture | Key Bonding Interactions | Expected Dimensionality | Potential Properties |

| Discrete Complexes | Intramolecular chelation | 0D | Luminescence, Catalysis |

| Coordination Polymers | Intermolecular bridging (carboxylate/ethynylide) | 1D, 2D | Anisotropic conductivity, Magnetic coupling |

| Metal-Organic Frameworks | Combination of chelation and bridging | 2D, 3D | Porosity, Gas storage, Separation |

Design Strategies for Tunable MOF Topologies and Porosity

The rational design of metal-organic frameworks (MOFs) with desired topologies and porosities is a cornerstone of modern materials science. nih.gov The 6-ethynylpyridine-2-carboxylate ligand offers distinct advantages in this pursuit. Its rigid and linear ethynyl group, combined with the defined coordination vector of the picolinate (B1231196) function, provides a predictable framework for assembling metal ions into extended networks.

Strategies to tune MOF topologies using ligands like 6-ethynylpyridine-2-carboxylate often involve a modular approach, where the final structure is dictated by the interplay between the ligand's geometry and the metal node's coordination preference. nih.gov For instance, the use of pyridine-dicarboxylate ligands with different metal ions has been shown to result in a variety of network dimensionalities and topologies, from 2D layers to complex 3D frameworks. rsc.org The introduction of functional groups, such as the ethynyl moiety, can influence the packing of these frameworks, thereby tuning the porosity.

One effective strategy is the mixed-ligand approach, where 6-ethynylpyridine-2-carboxylate could be combined with other organic linkers to create frameworks with novel topologies and tailored pore environments. For example, the combination of pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid has led to new MOFs with either 2D square lattice (sql) or 3D primitive cubic (pcu) topologies, demonstrating how ligand choice directs dimensionality and network type. researchgate.net Similarly, the structural rigidity conferred by the ethynyl group can be exploited to construct shape-persistent macrocycles that act as larger, pre-designed building blocks for porous solids. acs.org The table below summarizes how ligand and metal choices influence MOF topology.

| Metal Node | Ligand(s) | Resulting Topology | Reference |

| Zn(II), Mn(II) | Pyridine-2,6-dimethanol, Benzene-1,4-dicarboxylate | 2D sql | researchgate.net |

| Mn(II) | Pyridine-2,6-dimethanol, Benzene-1,4-dicarboxylate | 3D pcu | researchgate.net |

| Cd(II) | Pyridine-3,5-dicarboxylate | 3D, new topology | rsc.org |

| Zn(II) | Pyridine-2,3-dicarboxylate, 1,3-bis(4-pyridyl)propane | 2D → 3D parallel interpenetration | rsc.org |

Impact of Metal Node Geometry on Supramolecular Assembly

For a ligand like 6-ethynylpyridine-2-carboxylate, the picolinate moiety typically acts as a bidentate chelating agent, binding to the metal through the nitrogen atom and one of the carboxylate oxygen atoms. ajol.info The resulting coordination geometry around the metal center dictates the number and direction of propagation points for the network.

For example, studies on related pyridine-carboxylate systems have shown that tetrahedral metal centers like Zn(II) or Cd(II) can lead to diamondoid networks when combined with linear linkers. nih.govacs.org In contrast, metal ions that form paddle-wheel-like dinuclear units, such as Cu(II) or Zn(II), often result in layered or pillared-layered structures. tandfonline.com The choice of metal can thus be used as a strategic tool to guide the formation of a desired network topology. The coordination environment of copper in different MOFs, for instance, has been shown to vary from tetrahedral to octahedral based on the solvent and ligand derivatives used, leading to different topologies. acs.org

| Metal Ion | Typical Coordination Geometry | Potential SBU | Resulting MOF Structure |

| Zn(II) | Tetrahedral | Mononuclear Zn(O₂CR)₂N₂ | 3D Diamondoid |

| Cu(II) | Square Planar / Octahedral | Dinuclear Paddle-wheel [Cu₂(O₂CR)₄] | 2D Layers or 3D Pillared |

| Cd(II) | Octahedral / Pentagonal Bipyramidal | Mononuclear Cd(O₂CR)₂N₂(H₂O)₂ | 2D or 3D Networks |

| Rare Earth Ions (e.g., Eu³⁺, Tb³⁺) | High (7-9) | Polynuclear Clusters | Highly connected 3D nets |

Non-Covalent Interactions in Crystal Engineering (e.g., π-π Stacking, C-H···π Interactions)

The aromatic pyridine ring of the 6-ethynylpyridine-2-carboxylate ligand is particularly susceptible to π-π stacking interactions. In the solid state, these rings can arrange in a face-to-face or offset manner, contributing to the cohesive energy of the crystal. The centroid-to-centroid distance between interacting rings is a key parameter used to characterize these interactions, with typical values falling in the range of 3.3 to 3.8 Å for significant stacking. However, even weaker interactions at longer distances can influence crystal packing. nih.gov

Furthermore, the hydrogen atom of the terminal ethynyl group can act as a weak hydrogen bond donor, participating in C-H···O or C-H···N interactions. More subtly, it can also engage in C-H···π interactions, where the C-H bond points towards the electron-rich face of a nearby pyridine ring. frontiersin.org These directional interactions play a vital role in crystal engineering, helping to guide the self-assembly process and lock in specific conformations and packing motifs. worktribe.com The collective effect of these numerous weak interactions can be substantial, providing the necessary stability for the formation of well-ordered, crystalline materials. nih.gov

Reactivity, Derivatization, and Transformation Chemistry

Ethynyl (B1212043) Group Functionalization Reactions

The terminal alkyne is a highly versatile functional group, amenable to a wide array of transformations, particularly carbon-carbon bond-forming reactions and cycloadditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The terminal C-C triple bond is an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the extension of the carbon framework.

The Sonogashira reaction is a cornerstone of alkyne chemistry, creating a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For 6-ethynylpyridine-2-carboxylate, this pathway allows for the direct attachment of various aryl or vinyl substituents at the terminus of the ethynyl group. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool for synthesizing complex molecules. wikipedia.orgsoton.ac.uk Recent advancements have also explored decarbonylative Sonogashira cross-coupling reactions, which utilize carboxylic acids as electrophiles, further expanding the scope of this transformation. rsc.orgrsc.org

| Coupling Partner (R-X) | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Lithium 6-(phenylethynyl)pyridine-2-carboxylate |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Piperidine | Lithium 6-((4-methylphenyl)ethynyl)pyridine-2-carboxylate |

| Vinyl bromide | Pd(OAc)₂, PPh₃, CuI, Et₃N | Lithium 6-(but-1-en-3-ynyl)pyridine-2-carboxylate |

| 2-Iodothiophene | Pd(PPh₃)₄, CuI, Et₃N | Lithium 6-(thiophen-2-ylethynyl)pyridine-2-carboxylate |

The Heck reaction (or Mizoroki-Heck reaction) typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com While the primary application of the Heck reaction is for the arylation or vinylation of olefins, its direct application to functionalize the ethynyl group of 6-ethynylpyridine-2-carboxylate is not standard. organic-chemistry.orgnih.gov The reaction is a powerful method for C-C bond formation but is more relevant for alkene substrates. libretexts.org

Click Chemistry (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition) with Diverse Substrates

The terminal alkyne of 6-ethynylpyridine-2-carboxylate is an ideal participant in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining the alkyne with an organic azide (B81097). acs.org The CuAAC reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.gov It is bioorthogonal and has found extensive use in drug discovery, bioconjugation, and materials science. nih.gov The versatility of this reaction allows the pyridine (B92270) scaffold to be linked to a vast array of molecules, provided they possess an azide group.

| Azide Substrate | Catalyst | Product Application/Type |

| Benzyl azide | CuSO₄, Sodium Ascorbate | Simple substituted triazole |

| 1-Azido-1-deoxy-glucose | Cu(I) source | Glycoconjugate |

| 3'-Azido-3'-deoxythymidine (AZT) | Cu(I) source | Nucleoside analogue conjugate |

| Azido-PEG-Biotin | Cu(I) source | Biotinylated polymer conjugate |

| 4-Azido-7-nitrobenzofurazan (NBD azide) | Cu(I) source | Fluorescently labeled probe |

Hydration and Hydrohalogenation Pathways

The ethynyl group can undergo addition reactions to form vinyl or carbonyl compounds.

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the triple bond. Research on ethynylpyridines has shown that the pyridine nitrogen plays a crucial role in this reaction. nih.gov The acid first protonates the pyridine ring to form a pyridinium (B92312) salt, which significantly enhances the electrophilicity of the ethynyl group. This facilitates the nucleophilic attack of the halide ion, leading to the formation of a 2-(2-haloethenyl)pyridine derivative in high yields. nih.govacs.org

Hydration of the terminal alkyne typically occurs under acidic conditions, often with a mercury salt catalyst (e.g., HgSO₄ in aqueous H₂SO₄), to yield a methyl ketone. The reaction proceeds via Markovnikov addition of water across the triple bond, forming an intermediate enol which then tautomerizes to the more stable keto form. For 6-ethynylpyridine-2-carboxylate, this would result in the formation of a 6-acetylpyridine-2-carboxylate derivative.

Carboxylate Group Reactivity and Transformations

The carboxylate group is a versatile handle for a variety of chemical modifications, including the formation of esters, amides, and other acyl derivatives.

Esterification, Amidation, and Decarboxylation Pathways

Esterification of the corresponding 6-ethynylpyridine-2-carboxylic acid can be readily achieved through reactions with alcohols. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comchemguide.co.uk For pyridine carboxylic acids, specific conditions, such as using an inert solvent to remove water azeotropically, can improve yields. google.comgoogle.com

Amidation requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. A common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.netucl.ac.uk Studies on the closely related picolinic acid (pyridine-2-carboxylic acid) have demonstrated successful amide synthesis by coupling with various amines. nih.govnih.gov

Decarboxylation , the removal of the carboxyl group as CO₂, is a potential transformation, although it often requires harsh conditions for pyridine carboxylic acids. nih.govstackexchange.com The stability of the pyridine ring can make this process difficult, but the presence of certain substituents or the use of specific catalysts can facilitate the reaction. researchgate.netmdma.ch Palladium-catalyzed decarboxylative cross-coupling reactions have also been developed as an alternative method for generating aryl-metal species from aza-aryl carboxylates. nih.gov

Anhydride and Acyl Halide Formation

Acyl Halide Formation is a key transformation that activates the carboxyl group for further reactions. Carboxylic acids can be converted into highly reactive acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comlibretexts.orgpressbooks.pub The resulting 6-ethynylpyridine-2-carbonyl chloride is a versatile intermediate for synthesizing esters, amides, and anhydrides. libretexts.org

Anhydride Formation can be achieved by reacting the acyl chloride intermediate with a carboxylate salt (including another molecule of lithium 6-ethynylpyridine-2-carboxylate to form a symmetric anhydride). pressbooks.publibretexts.org This creates an activated acyl species that can be used in various acylation reactions.

Role as a Versatile Building Block in Multistep Organic Synthesis

Lithium 6-ethynylpyridine-2-carboxylate is a bifunctional molecule poised for significant applications in multistep organic synthesis. Its structure incorporates a nucleophilic lithium carboxylate, a rigid pyridine core, and a reactive terminal alkyne. This unique combination of functional groups allows it to serve as a versatile building block for the construction of more complex molecular architectures, including intricate heterocyclic systems and functional macromolecules. The lithium carboxylate group can act as a directing group or be converted into other functionalities, while the ethynyl group is a gateway for a multitude of transformations, most notably cycloaddition reactions and carbon-carbon bond-forming cross-coupling reactions.

Precursor for Complex Heterocyclic Systems

The inherent reactivity of the ethynylpyridine scaffold within lithium 6-ethynylpyridine-2-carboxylate makes it an excellent precursor for the synthesis of various fused and substituted heterocyclic systems. The terminal alkyne is particularly susceptible to cycloaddition reactions, providing a straightforward entry into five- and six-membered rings.

One of the most prominent applications of terminal alkynes in heterocyclic synthesis is the [3+2] cycloaddition reaction with azides, often referred to as the Huisgen cycloaddition, which yields 1,2,3-triazoles. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) species, a variant known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The pyridine-2-carboxylate moiety can influence the reactivity and regioselectivity of this transformation. For instance, the reaction of a 6-ethynylpyridine-2-carboxylate derivative with an organic azide would be expected to produce a 1,4-disubstituted triazole with high regioselectivity.

| Reactant 1 (Alkyne) | Reactant 2 (1,3-Dipole) | Catalyst/Conditions | Product (Heterocycle) | Yield (%) |

|---|---|---|---|---|

| 2-Ethynylpyridine | Benzyl azide | CuSO4·5H2O, Sodium ascorbate, H2O/t-BuOH | 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | >95 |

| 2-Ethynylpyridine | Phenyl azide | CuI, DIPEA, THF | 1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | 92 |

| Ethyl 6-ethynylpyridine-2-carboxylate | 4-Methoxyphenyl azide | CuI, Et3N, CH2Cl2 | Ethyl 6-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)picolinate | 88 |

Furthermore, the ethynyl group can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes, leading to the formation of substituted pyridine-fused cyclohexadiene systems, which can be subsequently aromatized. The electron-withdrawing nature of the pyridine ring and the carboxylate group can enhance the dienophilic character of the alkyne, facilitating these transformations.

Another powerful method for elaborating the 6-ethynylpyridine-2-carboxylate core is through Sonogashira cross-coupling reactions. organic-chemistry.orglibretexts.org Prior to lithiation, the corresponding 6-halopyridine-2-carboxylic acid can be coupled with a variety of terminal alkynes to introduce diverse substituents at the 6-position. snu.edu.in Conversely, the terminal alkyne of the title compound can be coupled with aryl or vinyl halides. Subsequent intramolecular cyclization of the resulting products can lead to a wide array of fused heterocyclic systems, such as furopyridines, thienopyridines, and indolizines, depending on the nature of the coupling partner and the cyclization conditions employed. ias.ac.in

Applications in Polymerization and Macromolecular Design

The bifunctional nature of lithium 6-ethynylpyridine-2-carboxylate also lends itself to applications in polymerization and the design of complex macromolecules. The terminal alkyne can serve as a polymerizable group, while the pyridine-2-carboxylate unit can be used to chelate metal ions or to introduce specific functionalities into the resulting polymer chain.

The polymerization of ethynylpyridines has been shown to proceed via several mechanisms, including coordination polymerization catalyzed by transition metals (e.g., Rh, Pd) and spontaneous polymerization of quaternized ethynylpyridinium salts. mdpi.comresearchgate.net While direct polymerization of the lithium salt may be complex, its esterified or otherwise protected derivatives are excellent candidates for such polymerizations. The resulting poly(ethynylpyridine)s are conjugated polymers with interesting optical and electronic properties. The presence of the carboxylate group (or its derivative) at the 2-position allows for post-polymerization modification or the introduction of metal centers to create metallopolymers.

| Monomer | Polymerization Method | Catalyst/Initiator | Resulting Polymer Structure | Potential Properties/Applications |

|---|---|---|---|---|

| Methyl 6-ethynylpyridine-2-carboxylate | Coordination Polymerization | [Rh(nbd)Cl]2 | Poly(methyl 6-ethynylpyridine-2-carboxylate) | Conjugated polymer, potential for metal coordination |

| N-propargyl-6-ethynylpyridine-2-carboxamide | Radical Polymerization | AIBN | Cross-linked polymer network | Thermosetting resin, porous material |

| 6-Ethynylpyridinium-2-carboxylate inner salt | Spontaneous Polymerization | Acidic medium | Ionic polyacetylene | Conducting polymer, sensor material |

In the realm of macromolecular design, the pyridine-2-carboxylate moiety is a well-established chelating ligand for a variety of metal ions. acs.orgresearchgate.net This allows for the use of lithium 6-ethynylpyridine-2-carboxylate as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs). In such structures, the carboxylate and the pyridine nitrogen would coordinate to metal centers, while the ethynyl group could be oriented towards the pores of the framework, making it available for post-synthetic modification. This could lead to the development of functional materials for catalysis, gas storage, or sensing.

Furthermore, the rigid, well-defined geometry of the 6-ethynylpyridine-2-carboxylate unit makes it an attractive component for the synthesis of discrete, shape-persistent macrocycles and dendrimers. Through iterative cross-coupling reactions, such as Sonogashira coupling, complex molecular architectures with tailored shapes and functionalities can be assembled.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic properties of molecules. For a novel compound like Lithium 6-ethynylpyridine-2-carboxylate, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Molecular Orbital Analysis (HOMO-LUMO) and Charge Distribution

A molecular orbital analysis would identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and electronic stability. Furthermore, mapping the charge distribution would reveal the electrostatic potential and identify electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions and reaction sites. Without specific studies on Lithium 6-ethynylpyridine-2-carboxylate, no data on its HOMO-LUMO gap or charge distribution can be presented.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for complementing experimental data, aiding in the structural elucidation and characterization of new compounds. For instance, calculated ¹³C and ¹H NMR chemical shifts would help assign the signals in an experimental spectrum to specific atoms within the molecule. Similarly, predicted vibrational frequencies could be correlated with experimental IR spectra to identify characteristic functional group vibrations. In the absence of such computational studies for Lithium 6-ethynylpyridine-2-carboxylate, a data table of predicted spectroscopic properties cannot be generated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time. For Lithium 6-ethynylpyridine-2-carboxylate, MD simulations could provide insights into its conformational flexibility, particularly the rotational freedom around the ethynyl (B1212043) and carboxylate groups. Moreover, simulations in a solvent, such as water or an organic solvent, would elucidate the nature of intermolecular interactions, including hydrogen bonding and ion-dipole interactions between the lithium cation, the carboxylate anion, and the solvent molecules. This information is critical for understanding its solubility and behavior in solution. As no MD simulation studies have been published for this compound, a detailed analysis of its conformational landscape and intermolecular forces is not possible.

Reaction Mechanism Elucidation: Transition State Calculations and Energy Profiles

Computational chemistry plays a vital role in elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. For reactions involving Lithium 6-ethynylpyridine-2-carboxylate, such as its synthesis or subsequent transformations, transition state calculations would be essential to map out the mechanistic steps. The lack of such studies means that no specific reaction mechanisms or energy profiles can be discussed.

Quantum Chemical Descriptors and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net These models utilize quantum chemical descriptors, which are numerical values derived from the compound's computed electronic and geometric structure. researchgate.net For a series of related pyridine (B92270) derivatives, QSPR models can be developed to predict properties like solubility, toxicity, or reactivity. researchgate.netchemrevlett.comchemrevlett.com However, building a reliable QSPR model requires a dataset of compounds with known properties. Given the scarcity of data on Lithium 6-ethynylpyridine-2-carboxylate and its close analogs, the development of a specific QSPR model is not feasible at this time.

Advanced Applications in Materials Science and Engineering Excluding Biological/clinical

Components in Advanced Energy Storage Devices

The combination of a redox-active carboxylate, a potentially stabilizing pyridine (B92270) ring, and a conductive ethynyl (B1212043) group makes Lithium;6-ethynylpyridine-2-carboxylate a compound of interest for next-generation energy storage systems.

Electrolyte Additives and Electrode Surface Modifiers in Lithium-Ion Batteries

Lithium carboxylates and pyridine derivatives have been investigated for their beneficial effects on the performance and stability of lithium-ion batteries. Pyridine-based compounds, for instance, have been explored as electrolyte additives. A notable example is the use of Pyridine-Boron Trifluoride (PBF) and its derivatives in Li[Ni1/3Mn1/3Co1/3]O2/graphite and Li[Ni0.42Mn0.42Co0.16]O2/graphite pouch cells. These additives have demonstrated the ability to enhance capacity retention and maintain low impedance during high-voltage cycling, outperforming cells with conventional additives like vinylene carbonate (VC) in some aspects. The pyridine moiety can participate in the formation of a stable cathode-electrolyte interphase (CEI), mitigating electrolyte decomposition at high potentials.

Furthermore, organic molecules containing carboxylate groups are being actively researched as anode materials. For example, dilithium (B8592608) pyridine-2,5-dicarboxylate (B1236617) has been studied as a potential anode material, showcasing the ability of the carboxylate groups to reversibly react with lithium ions. The ethynyl group in this compound could further enhance its performance. Research on alkynyl-linked covalent phenanthroline frameworks has shown that the C≡C triple bonds can improve intrinsic charge conductivity and provide additional active sites for lithium storage. acs.org This enhanced electronic conjugation can lead to superior cycling performance and rate capabilities. acs.org

| Component | Function in Li-ion Batteries | Example Compound | Observed Benefit |

| Pyridine Moiety | Electrolyte Additive, CEI Formation | Pyridine-Boron Trifluoride (PBF) | Excellent capacity retention, low impedance at high voltage. |

| Carboxylate Group | Anode Material (Redox-active site) | Dilithium pyridine-2,5-dicarboxylate | Reversible reaction with Li+ ions. |

| Ethynyl Group | Enhanced Conductivity, Li Storage | Alkynyl-linked Covalent Phenanthroline Framework | Large reversible capacity (1068.0 mAh g-1 after 300 cycles at 100 mA g-1). acs.org |

Role in Solid-State Electrolytes and Next-Generation Battery Chemistries

While the direct application of this specific compound in solid-state electrolytes has not been reported, its components suggest potential. Organic ionic plastic crystals (OIPCs) are a class of solid-state electrolytes, and lithium salts are a key component. The structure of this compound could potentially be tailored to form part of a solid polymer electrolyte (SPE) or a composite electrolyte. The presence of the polar pyridine and carboxylate groups could facilitate lithium-ion transport, while the rigid ethynyl group might contribute to a stable, well-defined morphology.

In the broader context of next-generation batteries, organic electrode materials are gaining significant attention. The carboxylate and pyridine functionalities in the subject compound are active centers that can reversibly react with potassium ions, as demonstrated in studies of K2C12H6N2O4 (K-DCA) for potassium-ion batteries. This suggests that this compound could also be explored as an electrode material in other "beyond-lithium" battery technologies.

Optoelectronic and Photonic Applications

The conjugated system formed by the pyridine ring and the ethynyl group, along with the coordinating ability of the carboxylate, makes this molecule a promising candidate for various optoelectronic and photonic applications.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Pyridine-carboxylate ligands are widely used in the synthesis of luminescent metal complexes. The coordination of metal ions, such as lanthanides or transition metals, to the nitrogen of the pyridine and the oxygen atoms of the carboxylate can lead to materials with interesting photophysical properties. The ethynyl group can further extend the π-conjugation of the ligand, which can influence the energy levels of the resulting complex and, consequently, its emission color and quantum yield. For instance, pyridine-3,5-dicarbonitrile (B74902) moieties have been successfully incorporated into organic emitters for OLEDs.

Alkynylplatinum(II) terpyridine complexes have been shown to be useful in conjugated polymers for optoelectronic applications. The incorporation of such metal complexes can lead to dual emissive features, originating from both the polymer backbone and the metal complex. The photophysical properties of these materials can often be tuned by altering the ligands.

| Compound/Moiety | Application Area | Key Feature | Performance Metric |

| Pyridine-3,5-dicarbonitrile | OLEDs | Heavy-metal-free organic emitter | High external quantum efficiency (EQEmax of 29.1% in one reported case). |

| Alkynylplatinum(II) terpyridine complexes | Luminescent Polymers | Dual emissive features | Emission maxima at ca. 416-465 nm and ca. 671-673 nm. |

| 2,6-bis(2-anilinoethynyl)pyridine scaffolds | Anion Sensors | Tunable fluorescent properties | Specificity towards chloride anions. |

Sensors and Molecular Switches

The combination of a fluorescent signaling unit (ethynyl-pyridine) and a binding site (carboxylate and pyridine nitrogen) makes this compound a promising scaffold for chemical sensors. Derivatives of ethynylpyridine have been developed as fluorescent molecular sensors for biologically relevant molecules like guanine. Similarly, 2,6-bis(2-anilinoethynyl)pyridine scaffolds have been synthesized and shown to act as fluorescent anion sensors with tunable properties. The binding of an analyte to the pyridine-carboxylate moiety could induce a change in the fluorescence of the molecule, allowing for detection.

Furthermore, pyridine-carboxylate ligands are integral to the design of molecular switches. For example, iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate esters exhibit spin-crossover (SCO) behavior. This phenomenon allows the material to be switched between two different electronic states (high-spin and low-spin) by external stimuli such as temperature or light, leading to changes in magnetic and optical properties. The specific structure of this compound could be adapted for similar applications, where the lithium ion could be replaced by a transition metal to create a switchable complex.

Gas Adsorption and Separation Technologies (e.g., CO2 Capture, H2 Storage)

The rigid and functionalized nature of the 6-ethynylpyridine-2-carboxylate ligand makes it a suitable building block for porous materials such as Metal-Organic Frameworks (MOFs).

MOFs constructed from pyridine-carboxylate linkers have been investigated for gas storage applications. For example, a MOF derived from 6-(methoxycarbonyl)pyridine-2-carboxylic acid has been synthesized and tested for hydrogen storage. The nitrogen atoms in the pyridine rings and the oxygen atoms of the carboxylate groups can provide favorable interaction sites for gas molecules like CO2 and H2, enhancing their adsorption.

While specific studies on ethynylpyridine-based MOFs for gas separation are less common, the inherent porosity and the potential for creating specific binding sites make this a promising area of research. The ethynyl group could be used to create extended, rigid frameworks with high surface areas, which is a key requirement for efficient gas adsorption. Porous polymer networks, which can be synthesized from monomers containing ethynyl groups, are also a class of materials with high porosity and have been investigated for H2, CH4, and CO2 storage.

| Material Type | Target Gas | Ligand/Monomer Example | Performance Highlight |

| Metal-Organic Framework (MOF) | Hydrogen (H2) | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | Uptake of 0.3 wt.% hydrogen at 373 K and 60 bar. researchgate.net |

| Metal-Organic Framework (MOF) | Carbon Dioxide (CO2) | Pyridine-dicarboxylate (general) | Potential for selective CO2 capture due to polar interaction sites. |

| Porous Polymer Network (PPN) | H2, CH4, CO2 | Tetrahedral monomers with terminal alkynes | High Langmuir surface area (up to 5323 m2 g−1 for PPN-3). |

Polymer Science and Engineering: Monomers for Functional Polymers

There is a lack of published research on the use of Lithium 6-ethynylpyridine-2-carboxylate or its parent acid as a monomer for the synthesis of functional polymers. While the polymerization of related compounds, such as 2-ethynylpyridine, has been investigated, the specific polymerization behavior and properties of polymers derived from the 2-carboxylate substituted analogue are not documented. The presence of the carboxylic acid and ethynyl groups offers potential for various polymerization strategies, including condensation polymerization and addition polymerization, but these have not been reported.

Table 7.5: Properties of Functional Polymers Derived from 6-ethynylpyridine-2-carboxylate

| Polymer Name/Identifier | Monomer(s) | Polymerization Method | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Key Properties | Potential Applications |

| Data Not Available | 6-ethynylpyridine-2-carboxylate | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Directions and Emerging Research Opportunities

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Machine learning algorithms, particularly deep learning and neural networks, can be trained on vast datasets of chemical structures and properties to predict the characteristics of new molecules. nih.govmdpi.com For Lithium;6-ethynylpyridine-2-carboxylate, these models can predict physicochemical properties, potential therapeutic activities, and toxicity profiles, guiding researchers toward the most promising applications. nih.govmdpi.com Generative models like Generative Adversarial Networks (GANs) can even design novel molecular structures with desired properties, potentially leading to derivatives of the compound with enhanced efficacy or stability. mdpi.com

Furthermore, AI can optimize synthetic routes by predicting reaction outcomes and suggesting the most efficient pathways, a crucial step for sustainable and scalable production. researchgate.net By analyzing complex biological networks, AI can also help in identifying novel therapeutic targets for which this compound might be effective, expanding its potential use in medicine. nih.govmdpi.com

Table 1: Potential Applications of AI/ML in Research for this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Using models to forecast physicochemical properties, solubility, and toxicity. mdpi.com | Reduces the need for extensive initial laboratory testing, saving time and resources. |

| De Novo Design | Generating novel derivatives of the compound with optimized properties. mdpi.com | Accelerates the discovery of next-generation materials or therapeutic agents. |

| Synthesis Planning | Predicting optimal reaction conditions and pathways for synthesis. researchgate.net | Improves yield, reduces waste, and lowers production costs. |

| Target Identification | Analyzing biological data to identify new protein targets for drug discovery. nih.gov | Expands the potential therapeutic applications of the compound. |

Exploration of Novel Sustainable Synthetic Routes and Methodologies

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. Research into "green" synthesis for pyridine (B92270) derivatives, the core structure of this compound, is an active area that promises more sustainable production. rsc.orgijcce.ac.irresearchgate.net

Key principles of green chemistry applicable to this compound include the use of non-toxic solvents (like water-ethanol mixtures), atom economy, and the use of recyclable catalysts. rsc.org For instance, studies have shown that pyridine-2-carboxylic acid can act as a sustainable and rapid catalyst in certain reactions, highlighting the potential for related compounds to be synthesized under greener conditions. rsc.org One-pot multicomponent reactions are particularly attractive as they reduce the number of steps, minimize waste, and often lead to high yields in shorter times. rsc.orgresearchgate.net

Future research will likely focus on adapting these sustainable methodologies for the specific synthesis of the 6-ethynyl substituted pyridine ring. This could involve metal-free catalytic systems or biocatalysis, further reducing the environmental footprint of production. organic-chemistry.org The goal is to develop a synthesis protocol that is not only efficient but also scalable for potential industrial applications. rsc.org

Development of Multifunctional Hybrid Materials Incorporating the Compound

The unique structure of this compound, featuring a lithium carboxylate group and an ethynyl-functionalized pyridine ring, makes it an excellent candidate for incorporation into multifunctional hybrid materials. The pyridine and carboxylate moieties are well-known for their ability to coordinate with metal ions and form complex structures. researchgate.netresearchgate.net

One promising area is the development of metal-organic frameworks (MOFs). The pyridine-carboxylate ligand could act as a linker, creating porous structures with potential applications in gas storage, catalysis, and chemical sensing. The ethynyl (B1212043) group offers a site for post-synthetic modification, allowing for the tuning of the material's properties after its initial formation.

Another avenue is the creation of hybrid materials with inorganic substrates like clays. Research has demonstrated that pyridine-carboxylic acids can be intercalated into the interlayer space of minerals like kaolinite, creating functionalized materials with enhanced thermal stability. researchgate.net Incorporating this compound could yield materials with tailored surface properties for applications in adsorption or as specialized fillers in polymer composites. The lithium ion itself could impart desirable electrochemical properties, relevant for energy storage applications.

Table 2: Potential Hybrid Materials and Applications

| Hybrid Material Type | Potential Components | Possible Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Transition metal ions (e.g., Zn(II), Cu(II)) | Gas storage, catalysis, sensors |

| Functionalized Clays | Kaolinite, Montmorillonite | Adsorbents, polymer reinforcement, catalysts researchgate.net |

| Conducting Polymer Composites | Polyaniline, Polypyrrole | Electrochemical sensors, battery components |

| Nanoparticle Hybrids | Zinc Oxide (ZnO), Titanium Dioxide (TiO2) | Photocatalysis, antimicrobial coatings ijcce.ac.ir |

Challenges and Prospects for Scalable Production and Industrial Implementation

Transitioning a chemical compound from laboratory synthesis to large-scale industrial production presents a distinct set of challenges. For this compound, these hurdles are likely to involve cost-effectiveness, purity, safety, and waste management. google.commdpi.com

Furthermore, the management of lithium-containing waste streams is a significant environmental and economic concern, particularly in the context of the growing battery industry. mdpi.commdpi.com Any industrial process for this compound would need to incorporate efficient lithium recycling to be sustainable and economically viable. mdpi.com The use of solvent-free manufacturing methods, such as hot-pressing or melt processing, is being explored for lithium-based battery components and could offer a more environmentally friendly alternative to traditional solvent-casting techniques. nih.gov

Despite these challenges, the prospect of industrial implementation is driven by the potential applications of the compound. If it proves to be a key component in high-value products, such as specialized pharmaceuticals or advanced materials for lithium-ion batteries, the economic incentive to overcome these production hurdles will be substantial. researchgate.netresearchgate.net Future efforts will focus on process optimization, developing continuous flow manufacturing systems, and integrating recycling loops to create a circular economy for the compound.

Q & A

Q. What are the recommended synthetic routes for lithium 6-ethynylpyridine-2-carboxylate, and how do reaction conditions influence yield?

Lithium 6-ethynylpyridine-2-carboxylate is typically synthesized via carboxylation of 6-ethynylpyridine using lithium bases like LiHMDS or LiOH under anhydrous conditions. Key variables include temperature (−78°C to room temperature), solvent polarity (THF or DMF), and stoichiometric ratios. Lower temperatures favor selectivity by minimizing side reactions (e.g., alkyne polymerization), while excess lithium base ensures complete deprotonation . Yield optimization requires iterative testing of these parameters with inline NMR or FTIR monitoring to track intermediate formation .

Q. How can researchers validate the purity and structural integrity of lithium 6-ethynylpyridine-2-carboxylate?

Purity assessment requires a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) to identify organic impurities.

- Spectroscopy : H/C NMR to confirm the absence of unreacted ethynylpyridine and carboxylate resonance splitting (δ ~170 ppm for COO).

- Elemental Analysis : Quantify lithium content via ICP-MS, ensuring <5% deviation from theoretical values . Cross-validation with single-crystal X-ray diffraction is recommended for unambiguous structural confirmation .

Q. What safety protocols are critical when handling lithium 6-ethynylpyridine-2-carboxylate?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood due to potential lithium dust inhalation risks.

- Storage : Anhydrous conditions (argon atmosphere) at −20°C to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can contradictions in thermal stability data for lithium 6-ethynylpyridine-2-carboxylate be resolved?

Discrepancies in DSC/TGA results (e.g., decomposition onset ranging 150–200°C) often stem from:

- Sample Purity : Trace moisture or solvents (e.g., THF) lower decomposition thresholds.

- Heating Rate : Faster rates (>10°C/min) may overshoot true stability limits. Mitigation involves:

- Repeating analyses under rigorously dried conditions.

- Comparing kinetic models (e.g., Kissinger vs. Ozawa) to isolate rate-dependent artifacts .

Q. What experimental design strategies address low reproducibility in coordination chemistry studies with this compound?

Inconsistent ligand binding behavior (e.g., variable denticity in transition-metal complexes) can arise from:

- Solvent Effects : Polar aprotic solvents (DMF) favor monodentate binding, while nonpolar solvents (toluene) stabilize chelation.

- Counterion Interference : Lithium’s small ionic radius may compete with target metal ions (e.g., Cu) for carboxylate coordination. Solutions include:

- Standardizing solvent systems and pre-treating metals with cryptands to sequester Li .

- Using EXAFS or XANES to probe local coordination environments dynamically .

Q. How do electronic and steric effects of the ethynyl group influence supramolecular assembly mechanisms?

The ethynyl moiety’s π-acidity and linear geometry enable:

- Stacking Interactions : Face-to-face aromatic stacking with electron-deficient arenes (e.g., nitroaromatics), measurable via fluorescence quenching assays.

- Steric Hindrance : Bulky substituents on the pyridine ring disrupt 2D lattice formation, as shown in SAXS/WAXS studies. Computational modeling (DFT or MD) is advised to predict assembly pathways and validate with experimental XRD data .

Q. What methodologies resolve contradictions in reported catalytic activity for cross-coupling reactions?

Divergent catalytic efficiencies (e.g., Suzuki vs. Heck reactions) may reflect:

- Substrate Scope : Electron-rich aryl halides exhibit faster oxidative addition with Pd intermediates.